molecular formula C27H32N4O B292064 Pkumdl_MH_1001

Pkumdl_MH_1001

Cat. No.: B292064
M. Wt: 428.6 g/mol
InChI Key: GEMFAWUXUVGGTE-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PKUMDL_MH_1001 involves rational drug design methods. The compound is synthesized through a series of chemical reactions, starting with the preparation of a bicyclic pyrazoline core structure. The synthetic route includes the following steps:

Chemical Reactions Analysis

PKUMDL_MH_1001 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific substituents are replaced with others to alter its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PKUMDL_MH_1001 has several scientific research applications:

Mechanism of Action

PKUMDL_MH_1001 exerts its effects by acting as a positive allosteric modulator of 15-lipoxygenase. It binds to a previously unknown allosteric site on the enzyme, enhancing its activity. This leads to an increased production of 15-lipoxygenase products such as lipoxins, which are anti-inflammatory mediators. The compound also reduces the production of pro-inflammatory mediators like leukotrienes and prostaglandins, thereby promoting inflammation resolution .

Comparison with Similar Compounds

PKUMDL_MH_1001 is unique in its ability to selectively modulate 15-lipoxygenase without affecting other lipoxygenase isozymes such as 5-lipoxygenase and 12-lipoxygenase. Similar compounds include other bicyclic pyrazoline derivatives that have been designed to target 15-lipoxygenase. this compound stands out due to its higher specificity and potency in modulating 15-lipoxygenase activity .

Similar compounds include:

Properties

Molecular Formula

C27H32N4O

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C27H32N4O/c1-29-15-17-30(18-16-29)20-25(32)31-27(22-11-6-3-7-12-22)24-14-8-13-23(26(24)28-31)19-21-9-4-2-5-10-21/h2-7,9-12,19,24,27H,8,13-18,20H2,1H3/b23-19+

InChI Key

GEMFAWUXUVGGTE-FCDQGJHFSA-N

Isomeric SMILES

CN1CCN(CC1)CC(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5

SMILES

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5

Origin of Product

United States

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